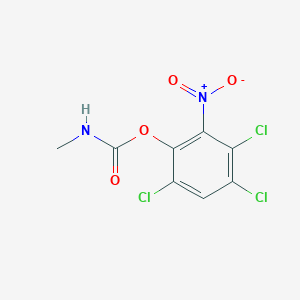
(3,4,6-trichloro-2-nitrophenyl) N-methylcarbamate
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
(3,4,6-trichloro-2-nitrophenyl) N-methylcarbamate is a chemical compound with the molecular formula C8H5Cl3N2O4 and a molecular weight of 299.5 g/mol. It is known for its applications in various fields, including chemistry, biology, and industry.
Vorbereitungsmethoden
Analyse Chemischer Reaktionen
(3,4,6-trichloro-2-nitrophenyl) N-methylcarbamate undergoes various chemical reactions, including:
Oxidation: This reaction can be carried out using oxidizing agents such as potassium permanganate or hydrogen peroxide.
Reduction: Reduction reactions often involve reagents like sodium borohydride or lithium aluminum hydride.
Substitution: Halogen substitution reactions can occur in the presence of nucleophiles like ammonia or amines.
The major products formed from these reactions depend on the specific reagents and conditions used.
Wissenschaftliche Forschungsanwendungen
(3,4,6-trichloro-2-nitrophenyl) N-methylcarbamate has several scientific research applications:
Chemistry: It is used as a reagent in various organic synthesis reactions.
Biology: The compound is studied for its potential effects on biological systems, including its interactions with enzymes and proteins.
Medicine: Research is ongoing to explore its potential therapeutic applications, particularly in the treatment of certain diseases.
Industry: It is used in the production of agrochemicals, disinfectants, and preservatives
Wirkmechanismus
The mechanism of action of (3,4,6-trichloro-2-nitrophenyl) N-methylcarbamate involves its interaction with specific molecular targets and pathways. It can inhibit certain enzymes, leading to disruptions in metabolic processes. The exact pathways and targets depend on the specific application and context of use .
Vergleich Mit ähnlichen Verbindungen
(3,4,6-trichloro-2-nitrophenyl) N-methylcarbamate can be compared with other similar compounds, such as:
2,4,6-Trichlorophenol: This compound shares a similar structure but lacks the nitro and methylcarbamate groups.
3,4,6-Trichloro-2-nitrophenol: Similar to this compound but without the methylcarbamate group.
The uniqueness of this compound lies in its specific functional groups, which confer distinct chemical and biological properties.
Eigenschaften
CAS-Nummer |
14572-50-0 |
|---|---|
Molekularformel |
C8H5Cl3N2O4 |
Molekulargewicht |
299.5 g/mol |
IUPAC-Name |
(3,4,6-trichloro-2-nitrophenyl) N-methylcarbamate |
InChI |
InChI=1S/C8H5Cl3N2O4/c1-12-8(14)17-7-4(10)2-3(9)5(11)6(7)13(15)16/h2H,1H3,(H,12,14) |
InChI-Schlüssel |
ZQIUPCJOANRBAP-UHFFFAOYSA-N |
SMILES |
CNC(=O)OC1=C(C(=C(C=C1Cl)Cl)Cl)[N+](=O)[O-] |
Kanonische SMILES |
CNC(=O)OC1=C(C(=C(C=C1Cl)Cl)Cl)[N+](=O)[O-] |
Key on ui other cas no. |
14572-50-0 |
Synonyme |
Methylcarbamic acid 3,4,6-trichloro-2-nitrophenyl ester |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.
















